alpha-Casein (90-95)
Description
Structure
2D Structure
Properties
CAS No. |
83471-50-5 |
|---|---|
Molecular Formula |
C38H57N9O9 |
Molecular Weight |
783.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)/t27-,28-,29-,30-,31?/m0/s1 |
InChI Key |
KWLNZVXBGCEDOO-FGHIVKBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
sequence |
RYLGYL |
Synonyms |
alpha-casein (90-95) alpha-casein exorphin (90-95) Arg-Tyr-Leu-Gly-Tyr-Leu |
Origin of Product |
United States |
Synthetic Methodologies for Arg Tyr Leu Gly Tyr Leu and Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS), first introduced by R.B. Merrifield, has become a cornerstone of peptide synthesis due to its efficiency, ease of purification, and potential for automation. taylorandfrancis.comsunresinlifesciences.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. sunresinlifesciences.comseplite.com This approach simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing steps. sunresinlifesciences.com
Fmoc/tBu (9-Fluorenylmethyloxycarbonyl/tert-Butyl) Chemistry
The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS. ambiopharm.com It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. The side chains of trifunctional amino acids are protected with acid-labile groups such as tert-butyl (tBu). sigmaaldrich.comumich.edu
For the synthesis of Arg-Tyr-Leu-Gly-Tyr-Leu, the following protected amino acid derivatives would typically be used:
Fmoc-Arg(Pbf)-OH
Fmoc-Tyr(tBu)-OH sigmaaldrich.com
Fmoc-Leu-OH
Fmoc-Gly-OH
The synthesis proceeds by first anchoring the C-terminal amino acid, Leucine (B10760876), to a suitable resin. The Fmoc group of the resin-bound leucine is then removed using a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). youtube.com The next Fmoc-protected amino acid (in this case, Fmoc-Tyr(tBu)-OH) is then activated and coupled to the free amino group of the preceding residue. This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled. youtube.com Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). peptide.com
A key advantage of the Fmoc/tBu strategy is that the cleavage from the resin and deprotection of side chains are achieved under relatively mild acidic conditions, which is beneficial for peptides sensitive to harsher reagents. peptide.com
Boc/Bzl (tert-Butyloxycarbonyl/Benzyl) Chemistry
The Boc/Bzl strategy is another classical and robust method for SPPS. seplite.com This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (B1604629) (Bzl)-based groups for the semi-permanent protection of amino acid side chains. seplite.compeptide.com
For the synthesis of Arg-Tyr-Leu-Gly-Tyr-Leu using this method, the required protected amino acids would include:
Boc-Arg(Tos)-OH or Boc-Arg(NO2)-OH peptide.com
Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-Cl2Bzl)-OH peptide.com
Boc-Leu-OH
Boc-Gly-OH
The synthesis cycle involves the deprotection of the Boc group with a moderately strong acid, such as trifluoroacetic acid (TFA). seplite.comyoutube.com Following neutralization with a base, the next Boc-protected amino acid is coupled. seplite.com A significant difference from the Fmoc/tBu strategy is the final cleavage step, which requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the peptide from the resin and cleave the benzyl-based side-chain protecting groups. peptide.comseplite.com While effective, the use of HF requires specialized equipment due to its corrosive and toxic nature. peptide.com The Boc/Bzl strategy can offer advantages for the synthesis of long or complex peptide sequences where aggregation can be an issue with the Fmoc/tBu method. peptide.com
| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection | Deprotection/Cleavage |
| Fmoc/tBu | Fmoc (base-labile) | tBu-based (acid-labile) | Piperidine (deprotection), TFA (cleavage) |
| Boc/Bzl | Boc (acid-labile) | Bzl-based (strong acid-labile) | TFA (deprotection), HF/TFMSA (cleavage) |
Coupling Reagents and Strategies (e.g., DCC, HOBt, DIC, HBTU, HATU)
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is a critical step that requires an activating agent, known as a coupling reagent. creative-peptides.com These reagents activate the carboxyl group to facilitate the nucleophilic attack by the amino group. creative-peptides.com
Common classes of coupling reagents include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classical coupling reagents. peptide.com They are often used in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction rates and suppress side reactions, particularly racemization. creative-peptides.com
Onium Salts: These are highly efficient and popular coupling reagents. bachem.com They are further divided into aminium/uronium salts and phosphonium (B103445) salts.
Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are widely used and effective for most standard couplings. peptide.combachem.com HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is even more reactive and is preferred for rapid coupling protocols and for coupling sterically hindered amino acids. peptide.combachem.comsigmaaldrich.com
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another efficient reagent. bachem.com
The choice of coupling reagent is crucial for the success of the synthesis, with reagents like HATU and HBTU being particularly effective for promoting efficient and reliable peptide bond formation while minimizing undesirable side reactions. creative-peptides.combachem.com
| Coupling Reagent | Class | Key Features |
| DCC/DIC | Carbodiimide | Classical, often used with HOBt to reduce racemization. creative-peptides.com |
| HBTU | Aminium/Uronium Salt | High coupling efficiency, reduces side reactions. creative-peptides.comwikipedia.org |
| HATU | Aminium/Uronium Salt | More reactive than HBTU, very efficient for difficult couplings. peptide.comsigmaaldrich.com |
| PyBOP | Phosphonium Salt | Efficient reagent for standard couplings. bachem.com |
Resin Selection and Peptide Cleavage Methods
The solid support, or resin, is a fundamental component of SPPS. merckmillipore.com The choice of resin depends on the C-terminal functionality of the desired peptide (acid or amide) and the synthetic strategy being employed. peptide.comfluorochem.co.uk
For Peptide Acids (like Arg-Tyr-Leu-Gly-Tyr-Leu):
Wang Resin: This is a widely used resin for Fmoc-based synthesis of peptides with a C-terminal carboxylic acid. fluorochem.co.ukpeptide.com The peptide is cleaved from the resin using TFA. peptide.com
Merrifield Resin: This is the classical resin used in Boc-based synthesis. peptide.comfluorochem.co.uk
2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-labile resin that allows for the cleavage of the peptide while keeping the side-chain protecting groups intact, which is useful for fragment condensation strategies. peptide.comcblpatras.gr
For Peptide Amides:
Rink Amide Resin: Commonly used in Fmoc chemistry to produce peptide amides. fluorochem.co.ukpeptide.com
MBHA Resin: A standard resin for producing peptide amides using the Boc/Bzl strategy. peptide.comseplite.com
The final cleavage of the peptide from the resin is a critical step. For the Fmoc/tBu strategy using Wang resin, a cocktail of TFA with scavengers (e.g., water, triisopropylsilane) is used to cleave the peptide and remove the tBu-based side-chain protecting groups. peptide.com For the Boc/Bzl strategy on Merrifield resin, the much stronger acid HF is required for cleavage and deprotection. peptide.comseplite.com An alternative to HF is transesterification, which can be used to cleave the peptide from the resin while leaving the protecting groups intact, which can aid in purification. ias.ac.in
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis, also known as liquid-phase synthesis, is the traditional method for producing peptides. neulandlabs.com In this approach, the coupling and deprotection reactions are carried out in a homogeneous solution. A key feature of this method is the ability to isolate and purify the intermediate peptide fragments after each step. slideshare.net This allows for a high degree of quality control throughout the synthesis.
While solution-phase synthesis can be more labor-intensive than SPPS for long peptides due to the need for repeated purifications, it is highly scalable and can be more cost-effective for large-scale production of shorter peptides. neulandlabs.com For some complex peptides, such as those with unusual structures, solution-phase synthesis may be the preferred or only viable method. nih.gov Recent advancements, such as the Group-Assisted Purification (GAP) chemistry, aim to simplify the purification process in solution-phase synthesis, making it more efficient. nih.govrsc.org
Hybrid Synthesis Strategies
Hybrid synthesis strategies combine the advantages of both solid-phase and solution-phase methods. neulandlabs.comnih.gov A common hybrid approach involves synthesizing protected peptide fragments on a solid support using SPPS, cleaving them from the resin with their side-chain protection intact, and then coupling these fragments together in solution. neulandlabs.comcblpatras.gr
Chemical Modifications for Enhanced Research Utility
Chemical modifications of peptides like Arg-Tyr-Leu-Gly-Tyr-Leu are instrumental in advancing their utility as research tools. These alterations can profoundly impact the peptide's physicochemical properties, such as stability against enzymatic degradation, and its biological activity. The primary methods for synthesizing this peptide and its analogues, such as solid-phase peptide synthesis (SPPS), provide a flexible platform for introducing a wide array of chemical changes. nih.gov
The substitution of one or more of the standard 20 amino acids with non-canonical amino acids (NCAAs) is a powerful strategy to introduce novel chemical properties into a peptide. wikipedia.org There are over 500 known amino acids beyond the proteinogenic 22, offering a vast chemical space for peptide engineering. wikipedia.org The incorporation of NCAAs can be achieved through various methods, including in vivo nonsense suppression and chemical synthesis. nih.gov
For a peptide like Arg-Tyr-Leu-Gly-Tyr-Leu, NCAAs can be strategically placed to probe structure-activity relationships. For example, replacing a tyrosine residue with an NCAA containing a different aromatic side chain could alter receptor binding affinity or specificity. Similarly, introducing an NCAA with a modified backbone can impose conformational constraints, leading to a more defined three-dimensional structure.
Methods for NCAA Incorporation:
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for chemically synthesizing peptides and readily allows for the incorporation of commercially available or custom-synthesized NCAAs. nih.gov The process involves the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. nih.gov
Genetic Code Expansion (GCE): This in vivo method involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific three-letter codon (often a stop codon) and incorporates an NCAA at that position during protein translation. nih.gov
Selective Pressure Incorporation (SPI): This in vivo technique relies on using an auxotrophic host strain that requires a specific canonical amino acid for growth. By providing a structural analogue (NCAA) of that amino acid in the growth medium, it can be incorporated into the peptide sequence. nih.gov
| Modification | Example NCAA | Potential Effect on Arg-Tyr-Leu-Gly-Tyr-Leu | Synthetic Method |
| Increased Hydrophobicity | Norleucine (Nle) | Enhanced membrane permeability | SPPS |
| Conformational Constraint | Aminoisobutyric acid (Aib) | Stabilized secondary structure | SPPS |
| Photo-crosslinking | p-Azido-L-phenylalanine (AzF) | Covalent labeling of binding partners | SPPS, GCE |
| Fluorescence Labeling | Dansyl-L-alanine | Introduction of a fluorescent probe | SPPS |
The stereochemistry of amino acids plays a critical role in peptide structure and function. While proteins in most organisms are composed of L-amino acids, the introduction of their mirror images, D-amino acids, can have profound effects. wikipedia.org The substitution of an L-amino acid with its D-enantiomer can significantly increase the peptide's resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids. mdpi.com This enhanced stability is highly desirable for in vivo studies and potential therapeutic applications.
In the context of Arg-Tyr-Leu-Gly-Tyr-Leu, replacing one or more of the L-amino acids with their D-counterparts can be achieved during SPPS. For instance, substituting L-Leucine with D-Leucine could protect the peptide from cleavage by certain peptidases. However, it is important to note that such substitutions can also alter the peptide's conformation and, consequently, its biological activity. mdpi.com Therefore, the position and number of D-amino acid substitutions must be carefully considered.
| Modification | Example Substitution | Potential Effect on Arg-Tyr-Leu-Gly-Tyr-Leu | Synthetic Method |
| Increased Proteolytic Stability | L-Leu → D-Leu | Reduced degradation by peptidases | SPPS |
| Altered Conformation | L-Tyr → D-Tyr | Change in receptor binding affinity | SPPS |
| Global Stability Enhancement | All L-amino acids → All D-amino acids | Significantly increased half-life in biological systems | SPPS |
N-terminal Acylation:
The addition of an acyl group, such as an acetyl group, to the N-terminal amino group is known as N-terminal acylation. nih.gov This modification removes the positive charge of the N-terminus and can protect the peptide from degradation by aminopeptidases. For example, N-terminal acetylation of the tetrapeptide Arg-Leu-Tyr-Glu has been shown to significantly improve its serum stability and antitumor activity. nih.gov This strategy can be readily applied to Arg-Tyr-Leu-Gly-Tyr-Leu during SPPS by treating the N-terminus of the completed peptide with an acylating agent like acetic anhydride (B1165640) before cleavage from the resin.
C-terminal Amidation:
The replacement of the C-terminal carboxylic acid with an amide group is a common modification that neutralizes the negative charge and can increase the peptide's resistance to carboxypeptidases. acs.orgnih.gov Many biologically active neuropeptides are C-terminally amidated. acs.org For Arg-Tyr-Leu-Gly-Tyr-Leu, C-terminal amidation can be achieved by using a specific type of resin during SPPS, such as a Rink amide resin, which upon cleavage yields a C-terminally amidated peptide. nih.gov
| Modification | Reagent/Method | Potential Effect on Arg-Tyr-Leu-Gly-Tyr-Leu |
| N-terminal Acetylation | Acetic anhydride | Increased stability against aminopeptidases, altered charge |
| N-terminal Fatty Acylation | Palmitic acid | Increased lipophilicity, potential for membrane interaction |
| C-terminal Amidation | Rink amide resin in SPPS | Increased stability against carboxypeptidases, altered charge |
| C-terminal Esterification | Cleavage from resin with alcohol | Altered solubility and pharmacokinetic properties |
Advanced Analytical Characterization of Arg Tyr Leu Gly Tyr Leu
Spectroscopic Techniques for Structural Elucidation
NMR spectroscopy stands as a powerful, non-invasive technique for determining the three-dimensional structure and dynamic properties of peptides in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and spatial proximity of atoms within the molecule.
The three-dimensional structure of Arg-Tyr-Leu-Gly-Tyr-Leu can be determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to assign proton resonances to specific amino acid residues and to measure through-bond and through-space correlations between protons. The resulting distance restraints are then used in computational molecular modeling to generate a family of structures consistent with the experimental data.
NMR spectroscopy is also instrumental in analyzing the conformational dynamics of Arg-Tyr-Leu-Gly-Tyr-Leu. By measuring parameters such as relaxation rates and chemical exchange, researchers can gain insights into the flexibility of the peptide backbone and the motion of its side chains. This information is critical for understanding how the peptide interacts with its biological targets.
NMR spectroscopy can effectively discriminate between different isomeric forms of Arg-Tyr-Leu-Gly-Tyr-Leu, such as diastereomers or constitutional isomers that may arise during synthesis. The distinct chemical environment of the nuclei in different isomers results in unique NMR spectra, allowing for their unambiguous identification and quantification.
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. For a relatively short and flexible peptide like Arg-Tyr-Leu-Gly-Tyr-Leu, CD spectroscopy can reveal how its conformation changes in response to different solvent conditions or upon binding to a receptor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic and Mass Spectrometry Approaches for Purity and Identity Assessment
The combination of chromatography and mass spectrometry provides a robust platform for the assessment of the purity and the confirmation of the identity of synthetic peptides like Arg-Tyr-Leu-Gly-Tyr-Leu.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are fundamental techniques for the purification, separation, and analysis of Arg-Tyr-Leu-Gly-Tyr-Leu. Reversed-phase HPLC (RP-HPLC) is commonly employed to fractionate complex protein hydrolysates, such as those from casein, to isolate this and other bioactive peptides. researchgate.netresearchgate.net
UPLC, which utilizes smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. google.com The separation is typically based on the hydrophobicity of the peptide. Given its composition, which includes hydrophobic (Leucine, Tyrosine) and hydrophilic (Arginine) residues, a gradient elution with an organic solvent like acetonitrile (B52724) in water is effective. google.com Trifluoroacetic acid (TFA) is often used as an ion-pairing agent to improve peak shape and resolution. wur.nl
A representative UPLC method for the analysis of peptides derived from casein, including fragments like Arg-Tyr-Leu-Gly-Tyr-Leu, is detailed in the table below. google.com
| Parameter | Condition |
|---|---|
| Instrument | Waters ACQUITY UPLC |
| Column | CSH C18 |
| Mobile Phase A | ddH₂O |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural characterization and confirmation of the Arg-Tyr-Leu-Gly-Tyr-Leu peptide.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing peptides like Arg-Tyr-Leu-Gly-Tyr-Leu. It allows the peptide to be ionized directly from a liquid phase, making it compatible with prior separation by HPLC or UPLC (LC-MS). researchgate.net In positive ion mode, the peptide can be observed as multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), which is characteristic for peptides containing basic residues like Arginine. The technique is used to accurately determine the molecular weight of the peptide, confirming its identity in a sample. google.com
The table below outlines typical ESI-MS parameters used for the identification of casein-derived peptides. google.com
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI+ (Positive) |
| Mass Range (m/z) | 50-2000 |
| Capillary Voltage | 3.0 kV |
| Ion Source Temperature | 105°C |
| Desolvation Temperature | 350°C |
| Collision Energy | 6.0 eV |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another powerful technique for the analysis of peptides. In this method, the peptide sample is co-crystallized with a matrix material on a target plate. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is measured to determine their mass-to-charge ratio. This technique is highly sensitive and is particularly useful for the rapid analysis of peptide masses in complex mixtures and for verifying the purity of synthesized peptides. nih.govnih.gov While specific MALDI-TOF MS data for Arg-Tyr-Leu-Gly-Tyr-Leu is not detailed in the provided context, its application would involve confirming the peptide's molecular weight with high accuracy.
High-Resolution MS-MS for Peptide Sequencing and Verification
Tandem mass spectrometry (MS-MS) is crucial for unequivocally confirming the amino acid sequence of Arg-Tyr-Leu-Gly-Tyr-Leu. In an MS-MS experiment, the parent ion corresponding to the peptide is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (typically b- and y-ions) are then analyzed. The mass differences between the fragment ions correspond to specific amino acid residues, allowing for the de novo sequencing or verification of the peptide's primary structure. This method is used to distinguish Arg-Tyr-Leu-Gly-Tyr-Leu from other isomeric peptides that would have the same mass. The practical fragmentation pattern obtained is compared against a theoretical pattern generated from the proposed sequence for definitive identification. google.com
Quantitative Analysis of Peptide Content and Composition
Quantitative analysis is performed to determine the exact amount of Arg-Tyr-Leu-Gly-Tyr-Leu in a sample and to confirm its amino acid composition.
One primary method is Amino Acid Analysis (AAA) . This involves the complete acid hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification, often by chromatography. For Arg-Tyr-Leu-Gly-Tyr-Leu, AAA would verify the correct molar ratios of the constituent amino acids. The results are used to calculate the net peptide content, which is the actual mass of the peptide in a sample that may also contain water and counter-ions (like TFA from purification).
| Amino Acid | Expected Molar Ratio |
|---|---|
| Arginine (Arg) | 1 |
| Tyrosine (Tyr) | 2 |
| Leucine (B10760876) (Leu) | 2 |
| Glycine (B1666218) (Gly) | 1 |
Another powerful method for quantification is LC-MS using internal standards . A known amount of a stable isotope-labeled version of the peptide is added to the sample. The ratio of the mass spectrometry signal of the native peptide to the labeled standard allows for precise and accurate quantification. researchgate.net
Table of Compounds
| Compound Name |
|---|
| Acetonitrile |
| Arginine |
| Asparagine |
| Aspartic acid |
| Glutamic acid |
| Glutamine |
| Glycine |
| Leucine |
| Trifluoroacetic acid |
Quantitative Amino Acid Analysis (AAA)
Quantitative Amino Acid Analysis (AAA) is a fundamental technique employed to determine the relative and absolute amounts of amino acids constituting a peptide. This process typically involves the hydrolysis of the peptide into its individual amino acid components, followed by their separation, identification, and quantification.
For the peptide Arg-Tyr-Leu-Gly-Tyr-Leu, AAA is expected to yield equimolar or near-equimolar ratios of Arginine, Glycine, and two molar equivalents each of Tyrosine and Leucine, confirming the peptide's primary structure.
Table 1: Theoretical Amino Acid Composition of Arg-Tyr-Leu-Gly-Tyr-Leu
| Amino Acid | Three-Letter Code | One-Letter Code | Expected Molar Ratio |
| Arginine | Arg | R | 1 |
| Tyrosine | Tyr | Y | 2 |
| Leucine | Leu | L | 2 |
| Glycine | Gly | G | 1 |
This table presents the theoretical molar ratios of the constituent amino acids in the hexapeptide Arg-Tyr-Leu-Gly-Tyr-Leu.
Research findings from analyses of similar peptides demonstrate the utility of AAA in verifying peptide identity and purity. The technique provides a foundational dataset for further characterization.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (primarily carbon, hydrogen, nitrogen, and oxygen) within the peptide. This data is crucial for confirming the empirical formula and purity of the synthesized or isolated peptide. The theoretical elemental composition can be calculated from the molecular formula of Arg-Tyr-Leu-Gly-Tyr-Leu, which is C₄₂H₆₄N₁₀O₉.
Table 2: Theoretical Elemental Composition of Arg-Tyr-Leu-Gly-Tyr-Leu
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 42 | 504.462 | 57.52 |
| Hydrogen | H | 1.008 | 64 | 64.512 | 7.36 |
| Nitrogen | N | 14.007 | 10 | 140.07 | 15.98 |
| Oxygen | O | 15.999 | 9 | 143.991 | 16.43 |
| Total | 877.035 | 100.00 |
This table outlines the theoretical elemental composition of the Arg-Tyr-Leu-Gly-Tyr-Leu peptide based on its molecular formula.
Experimental values obtained from elemental analysis of a pure sample of the peptide should closely align with these theoretical percentages, providing strong evidence of the sample's identity and integrity.
Capillary Electrophoresis (CE) for Charge Component Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that differentiates molecules based on their mass-to-charge ratio. oup.com In the context of peptide analysis, CE is particularly effective for separating charge variants that may arise from deamidation, oxidation, or other post-translational or synthetic modifications.
Conformational Landscape and Structure Activity Relationship Sar of Arg Tyr Leu Gly Tyr Leu
Theoretical and Experimental Conformational Analysis
The three-dimensional structure of a peptide is not static but exists as an ensemble of interconverting conformations. The analysis of this conformational landscape for Arg-Tyr-Leu-Gly-Tyr-Leu involves a combination of computational modeling and experimental spectroscopic techniques.
Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility and dynamic behavior of peptides like Arg-Tyr-Leu-Gly-Tyr-Leu. unipa.it
These all-atom, explicit solvent simulations can map the peptide's potential energy surface, revealing the most stable low-energy conformations and the energy barriers between them. acs.org For Arg-Tyr-Leu-Gly-Tyr-Leu, simulations would typically involve placing the peptide in a water-filled box and simulating its behavior for microseconds or longer. nih.gov This allows for the observation of a wide range of motions, from local side-chain rotations to larger-scale backbone fluctuations. Key parameters analyzed include dihedral angle variations, root-mean-square deviation (RMSD) to track structural changes, and the formation and breaking of intramolecular hydrogen bonds. This approach helps to understand how the peptide explores its conformational space, which is fundamental to its interaction with biological targets. mdpi.com
Circular Dichroism (CD) spectroscopy is another valuable technique. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide. The CD spectrum can indicate the presence of ordered structures like alpha-helices, beta-sheets, or turns, versus a disordered or random coil conformation. While a short, flexible peptide like Arg-Tyr-Leu-Gly-Tyr-Leu may not exhibit a strong, defined secondary structure, CD can provide information about the average conformational state and any structural changes that occur upon interaction with other molecules or changes in the environment.
Beta-turns are the most common type of non-regular secondary structure, causing a reversal in the direction of the polypeptide chain. wikipedia.org They are typically composed of four amino acid residues (designated i, i+1, i+2, and i+3) and are often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. youtube.com Given their role in enabling chain reversal, they are frequently found in the loop regions of proteins. nih.gov
Structure-Activity Relationship Studies of Arg-Tyr-Leu-Gly-Tyr-Leu Analogues
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the peptide Arg-Tyr-Leu-Gly-Tyr-Leu, this involves synthesizing analogues with specific amino acid substitutions and evaluating the impact on function.
Modifying the peptide sequence by substituting individual amino acids is a classic method to probe their importance. The effects of these substitutions are then measured in biological assays. For instance, replacing a key residue with Alanine (an "Alanine scan") can reveal the contribution of the original residue's side chain to the peptide's activity.
Studies on other peptides provide a framework for understanding potential outcomes for Arg-Tyr-Leu-Gly-Tyr-Leu analogues. For example, research on the epidermal growth factor (hEGF) showed that substituting a critical Tyrosine residue with Glycine (B1666218) dramatically lowered binding affinity to its receptor to just 0.3% of the original, demonstrating the essential role of the side chain. nih.gov In another case, a single Glycine-to-Tyrosine substitution in an enzyme conferred broad-spectrum resistance to inhibitors. nih.gov Similarly, substitutions within the cytoplasmic domain of the Rubella Virus E1 protein showed that changing specific Tyrosine residues to Alanine or Serine could completely block virus release, while other substitutions had more moderate effects. nih.gov
Based on these principles, a hypothetical SAR study on Arg-Tyr-Leu-Gly-Tyr-Leu might yield results like those in the table below, illustrating how different substitutions could modulate activity.
| Original Residue | Position | Substitution | Predicted Effect on Activity | Rationale |
| Tyr | 2 | Phe | Minor decrease | Tests the importance of the hydroxyl group. Phenylalanine preserves aromaticity and hydrophobicity. nih.gov |
| Tyr | 2 | Ala | Significant decrease | Removes the bulky aromatic and hydrophobic side chain, likely disrupting key binding interactions. nih.govpnas.org |
| Leu | 3 | Ala | Moderate decrease | Reduces hydrophobicity, potentially weakening binding affinity. pnas.org |
| Leu | 3 | Ile | Minor effect | Isoleucine is also a bulky hydrophobic residue, representing a conservative substitution. |
| Gly | 4 | Ala | Moderate to significant effect | Alanine substitution could disrupt a required beta-turn conformation due to steric constraints. |
| Gly | 4 | Pro | Significant effect | Proline has a restricted phi (φ) angle and would force the backbone into a specific conformation, which may or may not be favorable. nih.gov |
| Arg | 1 | Lys | Minor to moderate effect | Lysine also has a positive charge, but with a different side-chain structure, which could alter specific electrostatic interactions. |
| Arg | 1 | Ala | Significant decrease | Removes the positive charge, likely abolishing a critical electrostatic interaction with a receptor or binding partner. |
This table is illustrative and based on established principles of structure-activity relationships.
The Arg-Tyr-Leu-Gly-Tyr-Leu sequence is dominated by aromatic (Tyr) and hydrophobic (Leu) residues. These residues are crucial for peptide function, primarily through their involvement in binding and recognition events.
Aromatic residues like Tyrosine contribute to binding in several ways. Like Leucine (B10760876), they are hydrophobic and can participate in hydrophobic interactions. Additionally, their planar aromatic rings can engage in stacking interactions (pi-stacking) with other aromatic residues (e.g., Phenylalanine, Tryptophan, or another Tyrosine) on a binding partner. The hydroxyl group on Tyrosine can also act as a hydrogen bond donor or acceptor, providing further specificity. The importance of a hydrophobic character at such positions has been demonstrated; for example, substituting a key Tyrosine with other hydrophobic residues like Leucine, Isoleucine, or Valine resulted in a progressive loss of receptor affinity that correlated with decreasing hydrophobicity. nih.gov The presence of two Tyrosine residues in the Arg-Tyr-Leu-Gly-Tyr-Leu sequence suggests they are critical for function, potentially through a combination of hydrophobic and aromatic interactions.
Impact of Chiral Centers and D-Amino Acid Incorporations on Conformation and Activity
The stereochemistry of amino acid residues is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological activity. Each amino acid in Arg-Tyr-Leu-Gly-Tyr-Leu, with the exception of the achiral glycine, possesses a chiral center at its α-carbon. The native peptide is composed of L-amino acids. The introduction of D-amino acids, the non-natural enantiomers, can profoundly alter the peptide's conformational landscape and its interaction with biological targets.
The replacement of an L-amino acid with its D-isomer can disrupt or stabilize specific secondary structures. For instance, a single L-to-D substitution in an α-helical peptide generally decreases its stability. nih.gov Conversely, in β-sheet structures, such a change can be even more disruptive, sometimes leading to complete unfolding of the domain. nih.govresearchgate.net Polypeptides that contain a mix of L- and D-amino acids are capable of forming unique conformations not accessible to homochiral polymers. nih.gov For example, the antibiotic gramicidin (B1672133) A, which features alternating L- and D-residues, forms a distinctive β-helix that functions as an ion channel. nih.gov
The impact of a D-amino acid substitution is context-dependent, influenced by the position and type of the residue. Studies on various peptides have shown that D-amino acid incorporation can lead to enhanced stability against enzymatic degradation, a significant advantage for therapeutic peptides. nih.govmdpi.com This increased resistance stems from the fact that proteases are stereospecific and typically recognize L-amino acid sequences. nih.gov
In the context of a hexapeptide like Arg-Tyr-Leu-Gly-Tyr-Leu, a systematic D-amino acid scan—where each residue is individually replaced by its D-enantiomer—can reveal the role of each position in maintaining the bioactive conformation. For example, a study on the peptide antibiotic clovibactin (B11933462) demonstrated that replacing specific L-residues with D-alanine highlighted their importance for antibiotic activity. acs.org Circular dichroism (CD) spectroscopy is a key technique used to assess the conformational changes resulting from such substitutions, providing insight into how the secondary structure is affected. mdpi.comresearchgate.net
The following table summarizes the potential effects of D-amino acid incorporation based on general principles observed in peptide chemistry.
| Modification | Potential Impact on Conformation | Potential Impact on Activity | Rationale |
| Single L- to D-Amino Acid Substitution | Localized disruption of secondary structure (e.g., α-helix or β-sheet). nih.gov Can induce unique turns or kinks. | May decrease, increase, or have no effect on binding affinity depending on the specific residue and its role in receptor interaction. | Alters the precise 3D positioning of side chains critical for molecular recognition. |
| Multiple D-Amino Acid Substitutions | Can lead to globally different conformations, such as the formation of novel secondary structures like β-helices. nih.gov | Often results in a significant change in bioactivity, potentially leading to antagonist behavior or novel functions. | The cumulative effect of multiple stereochemical changes can completely reshape the peptide's structure. |
| Glycine Substitution with D-Alanine | Introduces a chiral center, restricting the conformational flexibility that glycine provides. | Can either enhance or reduce activity by locking the peptide into a more (or less) favorable conformation for binding. | Glycine's flexibility can be a liability; constraining it can pre-organize the peptide for binding. |
| Global Replacement (L- to D-enantiomer) | The resulting peptide is the mirror image of the original. It will have opposite chiroptical properties (e.g., in CD spectra). | The D-enantiomer will not bind to the chiral receptor of the L-enantiomer but may interact with other targets. It will be resistant to proteolysis. nih.gov | Biological targets like receptors and enzymes are chiral and stereospecific. |
Influence of Terminal Modifications on Bioactivity
N-Terminal Modifications: A common N-terminal modification is acetylation, which neutralizes the positive charge of the N-terminal amino group. sigmaaldrich.combiosynth.com This modification can mimic the structure of native proteins and, crucially, can increase the peptide's stability by making it resistant to degradation by aminopeptidases. biosynth.comcreative-peptides.com This increased stability often translates to a longer half-life in biological systems. nih.gov Other modifications include the addition of fatty acids (lipidation), such as palmitic or myristic acid, which increases the peptide's lipophilicity and can enhance its ability to permeate cell membranes. sb-peptide.com
C-Terminal Modifications: The most common modification at the C-terminus is amidation. This involves replacing the C-terminal carboxyl group with a carboxamide, which neutralizes the negative charge. sigmaaldrich.com C-terminal amidation is a widespread strategy to prevent enzymatic degradation by carboxypeptidases. sigmaaldrich.com This modification can also be critical for bioactivity, as it can affect the peptide's ability to form intramolecular or intermolecular hydrogen bonds that may be necessary for receptor binding. sigmaaldrich.com
The table below outlines common terminal modifications and their general effects on peptides.
| Modification Type | Specific Example | General Effect on Peptide Properties |
| N-Terminal | Acetylation | Neutralizes N-terminal charge, increases stability against aminopeptidases, may increase hydrophobicity. sigmaaldrich.combiosynth.com |
| Lipidation (e.g., Palmitoylation) | Increases lipophilicity, enhances cell membrane permeability and interaction. sb-peptide.com | |
| Pyroglutamic Acid (pGlu) Formation | Forms a cyclic lactam, protects against N-terminal degradation. sb-peptide.com | |
| C-Terminal | Amidation | Neutralizes C-terminal charge, increases stability against carboxypeptidases, can be crucial for receptor binding. sigmaaldrich.com |
| Esterification | Neutralizes C-terminal charge, increases hydrophobicity. | |
| N-alkyl amides | Can increase lipophilicity, improve membrane penetration, and enhance affinity for biological targets. biosynth.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Oligopeptides
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For peptides like Arg-Tyr-Leu-Gly-Tyr-Leu, QSAR studies are invaluable for predicting the activity of new analogs and for understanding the physicochemical properties that govern their function. nih.govacs.org
The process involves describing the amino acid sequence using numerical descriptors. nih.gov These descriptors can be derived from various physicochemical properties of the amino acids, such as hydrophobicity, size, and electronic properties. nih.govacs.org For instance, a set of principal properties, often denoted as z-scales (z1, z2, and z3), can be used to represent the variation in amino acid characteristics. nih.gov These scales capture information related to hydrophobicity, steric properties, and electronic attributes.
Once the peptides are represented numerically, statistical methods like Partial Least Squares (PLS) regression are employed to build a model that correlates the structural descriptors with the observed biological activity. nih.govacs.org Successful QSAR models can then be used to predict the activity of newly designed peptides, thereby prioritizing synthetic efforts. nih.gov QSAR has been successfully applied to various classes of peptides, including antimicrobial peptides and those with specific receptor binding affinities. nih.govresearchgate.net A key challenge and area of ongoing research is the effective application of QSAR to peptides containing unnatural or D-amino acids, which requires the development of appropriate descriptors for these non-standard residues. nih.gov
De Novo Design Principles for Hexapeptide Libraries
De novo design refers to the creation of novel peptide sequences from scratch, based on fundamental principles of protein structure and molecular interactions, rather than by modifying existing sequences. nih.gov Designing libraries of hexapeptides like Arg-Tyr-Leu-Gly-Tyr-Leu involves a systematic exploration of sequence and structural space to identify candidates with desired properties.
The design process generally follows several key steps:
Backbone Definition: The first step is to define a target backbone structure or fold. nih.gov For short peptides, this might involve specifying secondary structure elements like turns or helical segments. Computational methods can be used to generate a diverse set of plausible backbone conformations. nih.gov
Sequence Optimization: Once a backbone is defined, computational algorithms are used to select an amino acid sequence that is predicted to be stable in that conformation. nih.gov This involves optimizing side-chain packing and interactions to achieve a low-energy state.
Scoring and Selection: A scoring function is used to evaluate the designed sequences, ranking them based on their predicted stability and compatibility with the target structure. nih.gov
Library Generation: Instead of designing a single peptide, principles of combinatorial chemistry are applied to create a library of related peptides. nih.govnih.gov This can be achieved by systematically varying the amino acids at specific positions in the peptide sequence. encyclopedia.pub For a hexapeptide, even if only a few positions are varied with a subset of amino acids, the resulting library can contain thousands of unique sequences. nih.gov
Synthetic peptide combinatorial libraries (SPCLs) are a powerful tool in this process. nih.govumn.edu These libraries can consist of millions of distinct peptides that can be screened simultaneously for a specific biological activity, such as binding to a receptor or inhibiting an enzyme. nih.gov This high-throughput approach greatly accelerates the discovery of novel bioactive peptides. youtube.com
The design of these libraries can be guided by a priori knowledge. For example, if a particular residue is known to be critical for activity, it can be kept constant (fixed) while surrounding positions are randomized to find optimal interacting partners. This approach, known as focused or biased library design, is more efficient than creating a completely random library. encyclopedia.pub
Peptide Stability, Degradation Pathways, and Stabilization Strategies for Arg Tyr Leu Gly Tyr Leu
Intrinsic Chemical Degradation Pathways of Arg-Tyr-Leu-Gly-Tyr-Leu
The stability of a peptide such as Arg-Tyr-Leu-Gly-Tyr-Leu is governed by its intrinsic susceptibility to various chemical degradation reactions. These reactions can lead to a loss of potency, altered biological activity, or the formation of impurities. The primary degradation pathways are dictated by the specific amino acid residues (Arginine, Tyrosine, Leucine (B10760876), Glycine) and the sequence of the peptide bonds.
Hydrolysis Mechanisms and pH Dependence
Peptide bond hydrolysis is a major degradation pathway that results in the cleavage of the peptide backbone. This non-enzymatic process is highly dependent on pH and can occur through distinct mechanisms. nih.govrsc.org Generally, peptide bonds are more susceptible to hydrolysis under strongly acidic or alkaline conditions. researchgate.net
Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., pH < 5), the carbonyl oxygen of the peptide bond can be protonated. rsc.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. rsc.orguregina.ca This leads to the formation of a tetrahedral intermediate that subsequently breaks down, cleaving the peptide bond. rsc.org
Base-Catalyzed Hydrolysis : In alkaline conditions (e.g., pH > 8), the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond. rsc.orgstackexchange.com This also proceeds through a tetrahedral intermediate which then collapses to break the amide linkage. rsc.orgstackexchange.com Studies on simple peptides have shown that direct hydrolysis, or scission, is the dominant cleavage mechanism at pH 10. nih.govrsc.org
Neutral pH and Intramolecular Catalysis : At neutral pH, while the rate of hydrolysis is generally slow, intramolecular catalysis can occur. researchgate.net A mechanism known as "backbiting" can be significant at neutral pH, where the N-terminal amino group of a peptide attacks a subsequent peptide bond. nih.govrsc.org However, for a linear peptide like Arg-Tyr-Leu-Gly-Tyr-Leu, direct hydrolysis by water is the more relevant pathway, although it is significantly slower than acid or base-catalyzed reactions. researchgate.neturegina.ca
The rate of hydrolysis is also influenced by the amino acids flanking the peptide bond. While specific data for Arg-Tyr-Leu-Gly-Tyr-Leu is not available, studies have shown that the presence of certain residues can accelerate hydrolysis. researchgate.net For instance, the presence of serine and tyrosine at the position following the cleaved bond can speed up this reaction. researchgate.net
Table 1: General pH Dependence of Peptide Bond Hydrolysis Mechanisms
| pH Range | Dominant Mechanism | Description |
| Acidic (pH < 5) | Acid Catalysis | Protonation of the carbonyl oxygen enhances susceptibility to nucleophilic attack by water. rsc.org |
| Neutral (pH ~7) | Water Catalysis / Backbiting | Slow direct attack by water; intramolecular attack by the N-terminal amine can also occur. nih.govrsc.orgresearchgate.net |
| Alkaline (pH > 8) | Base Catalysis | Direct nucleophilic attack by hydroxide ions on the carbonyl carbon. rsc.orgstackexchange.com |
Oxidation of Specific Residues
The presence of tyrosine and arginine residues makes Arg-Tyr-Leu-Gly-Tyr-Leu susceptible to oxidation, a major chemical instability. researchgate.net Oxidation can be initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species (ROS). acs.orgnih.gov
Tyrosine (Tyr) Oxidation : The phenol (B47542) side chain of tyrosine is electron-rich and a primary target for oxidation. rsc.org Oxidation can lead to a variety of products, significantly altering the peptide's structure and function. rsc.orgnih.gov
Dityrosine (B1219331) Formation : Two tyrosine radicals can dimerize to form dityrosine cross-links, which can lead to protein aggregation. rsc.org
Hydroxylation : Oxidation can introduce additional hydroxyl groups to the aromatic ring, forming products like 3,4-dihydroxyphenylalanine (DOPA). nih.govnih.gov Further oxidation can even lead to trihydroxyphenylalanine. acs.org
Nitration : In the presence of reactive nitrogen species, the aromatic ring can be nitrated to form 3-nitrotyrosine. rsc.org
Arginine (Arg) Oxidation : The guanidinium (B1211019) group of arginine can also undergo oxidation, though it is generally more resistant than tyrosine. acs.orgamericanpeptidesociety.org Metal-catalyzed oxidation (MCO) in the presence of ROS is a known pathway for arginine degradation. nih.gov A major product of arginine oxidation is glutamic semialdehyde, which introduces a carbonyl group into the peptide. acs.orgnih.govamericanpeptidesociety.org This process is also referred to as protein carbonylation and is a marker of oxidative stress. nih.govamericanpeptidesociety.org
Table 2: Major Oxidation Products of Susceptible Residues in Arg-Tyr-Leu-Gly-Tyr-Leu
| Residue | Oxidant/Condition | Major Oxidation Product(s) | Reference(s) |
| Tyrosine (Tyr) | Reactive Oxygen Species (ROS), UV light, metal ions | 3,4-dihydroxyphenylalanine (DOPA), Dityrosine, 3-Nitrotyrosine | rsc.orgnih.govnih.gov |
| Arginine (Arg) | Metal-Catalyzed Oxidation (MCO), ROS | Glutamic semialdehyde | acs.orgnih.govamericanpeptidesociety.org |
Physical Instability Phenomena
Physical instability of peptides, which includes aggregation, fibrillation, and adsorption, does not involve the formation or breaking of covalent bonds but rather changes in the peptide's three-dimensional structure and intermolecular interactions. These phenomena can lead to loss of biological activity and the formation of potentially immunogenic species.
Aggregation and Fibrillation Propensity
The aggregation of peptides into soluble or insoluble assemblies is a significant concern for their development and use. The sequence of Arg-Tyr-Leu-Gly-Tyr-Leu contains features that may contribute to its aggregation propensity. The presence of two bulky and hydrophobic tyrosine residues, along with two leucine residues, can promote intermolecular hydrophobic interactions, a primary driver of aggregation.
While specific experimental data on the aggregation and fibrillation of Arg-Tyr-Leu-Gly-Tyr-Leu is limited, the general principles of peptide aggregation suggest that factors such as high peptide concentration, temperature fluctuations, and mechanical stress could induce the formation of aggregates. The aromatic stacking of tyrosine residues can further stabilize these aggregates. Fibrillation, the formation of highly ordered, cross-β-sheet amyloid-like structures, is a more specific form of aggregation. Peptides rich in aromatic and hydrophobic residues are often prone to forming such structures.
Table 1: Factors Influencing Aggregation and Fibrillation of Peptides like Arg-Tyr-Leu-Gly-Tyr-Leu
| Factor | Influence on Aggregation/Fibrillation | Rationale for Arg-Tyr-Leu-Gly-Tyr-Leu |
| Peptide Concentration | Increased concentration promotes intermolecular interactions. | Higher concentrations of the hexapeptide would likely increase the rate and extent of aggregation due to proximity of hydrophobic and aromatic residues. |
| Temperature | Higher temperatures can increase hydrophobic interactions and lead to unfolding of any residual structure, exposing aggregation-prone regions. | The hydrophobic nature of Leu and Tyr residues suggests that elevated temperatures could enhance aggregation. |
| pH | Affects the charge state of ionizable groups (N-terminus, C-terminus, and Arg side chain), influencing electrostatic repulsion or attraction. | At physiological pH, the N-terminus and the arginine residue are positively charged, which might offer some protection against aggregation due to electrostatic repulsion. However, this may be overcome by strong hydrophobic interactions. |
| Ionic Strength | High salt concentrations can screen electrostatic repulsions, potentially promoting aggregation. | Increased ionic strength could shield the positive charges, allowing hydrophobic interactions to dominate and facilitate aggregation. |
| Mechanical Stress | Shaking or stirring can introduce air-liquid interfaces and increase molecular collisions, leading to aggregation. | Agitation of a solution containing Arg-Tyr-Leu-Gly-Tyr-Leu could induce aggregation, particularly at higher concentrations. |
Adsorption Behavior
The adsorption of peptides to surfaces of containers (e.g., glass or plastic vials) or processing equipment can lead to a significant loss of the peptide from solution. This phenomenon is driven by interactions between the peptide and the surface material. Arg-Tyr-Leu-Gly-Tyr-Leu possesses both charged and hydrophobic residues, which will govern its adsorption characteristics.
The positively charged arginine residue can interact with negatively charged surfaces, such as silanol (B1196071) groups on glass. Conversely, the hydrophobic leucine and tyrosine residues can adsorb to hydrophobic surfaces like polypropylene (B1209903) or other plastics. The presence of two tyrosine residues also allows for potential π-π stacking interactions with certain surfaces. The extent of adsorption is influenced by factors such as the nature of the surface, the pH and ionic strength of the solution, and the peptide concentration.
Controlled Degradation Studies and Stress Testing Methodologies
To understand the intrinsic stability of a peptide and to identify its potential degradation products, forced degradation or stress testing studies are performed. biopharminternational.comresearchgate.net These studies involve exposing the peptide to a variety of harsh conditions to accelerate its degradation.
Forced Degradation Conditions (e.g., Thermal, Photolytic, pH Extremes, Oxidative Agents, Mechanical Stress, Freeze-Thaw Cycles)
Forced degradation studies for a peptide like Arg-Tyr-Leu-Gly-Tyr-Leu would involve a range of stress conditions to probe its vulnerabilities.
Thermal Stress: Elevated temperatures can accelerate hydrolysis of peptide bonds and other chemical modifications. researchgate.net
Photolytic Stress: Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive amino acids. The two tyrosine residues in the sequence are susceptible to photodegradation, which can involve dimerization or oxidation. nih.govacs.org
pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of peptide bonds. The rate of hydrolysis is dependent on the specific amino acid residues flanking the scissile bond.
Oxidative Agents: Reagents like hydrogen peroxide (H₂O₂) can induce oxidation of susceptible amino acid residues. The tyrosine residues are prone to oxidation, which can lead to the formation of dityrosine and other oxidized species. nih.gov The arginine residue can also be a target for oxidation under certain conditions.
Mechanical Stress: As mentioned earlier, mechanical stress can induce physical instability like aggregation.
Freeze-Thaw Cycles: Repeated freezing and thawing can cause phase separation and concentration effects, leading to both physical and chemical instability.
Table 2: Potential Degradation Pathways for Arg-Tyr-Leu-Gly-Tyr-Leu under Forced Degradation
| Stress Condition | Potential Degradation Pathway | Affected Residues |
| Thermal | Peptide bond hydrolysis, Racemization | All peptide bonds, individual amino acids |
| Photolytic (UV) | Dimerization, Oxidation | Tyrosine |
| Acidic pH | Peptide bond hydrolysis | General, specific bonds may be more labile |
| Alkaline pH | Peptide bond hydrolysis, Racemization, Deamidation (if present) | General, individual amino acids |
| **Oxidative (e.g., H₂O₂) ** | Oxidation to dityrosine and other products, Guanidino group modification | Tyrosine, Arginine |
| Mechanical Stress | Aggregation, Fibrillation | Entire peptide |
| Freeze-Thaw | Aggregation, Potential for hydrolysis due to pH shifts in frozen state | Entire peptide |
Analytical Methodologies for Degradation Product Identification
Identifying the products formed during forced degradation studies is crucial for understanding the degradation pathways. A combination of analytical techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the primary tool for separating the degradation products from the parent peptide and from each other. nih.govnih.gov The use of a suitable column and gradient elution allows for the resolution of structurally similar compounds.
Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is indispensable for the identification of degradation products. nih.govnih.gov By determining the mass of the degradation products, it is possible to infer the type of modification that has occurred (e.g., hydrolysis results in a mass loss, while oxidation results in a mass gain). Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the degradation products and allowing for the localization of the modification within the peptide sequence.
Rational Design of Stabilization Strategies in Solution
Based on the potential instabilities of Arg-Tyr-Leu-Gly-Tyr-Leu, several strategies can be employed to enhance its stability in solution.
pH and Buffer Selection: Maintaining the pH of the solution in a range where the peptide is most stable is a fundamental stabilization strategy. For Arg-Tyr-Leu-Gly-Tyr-Leu, a slightly acidic pH might be beneficial to maintain the positive charge on the arginine and N-terminus, thereby reducing aggregation through electrostatic repulsion, while minimizing base-catalyzed degradation pathways. The choice of buffer is also critical, as some buffer components can catalyze degradation.
Excipients: The addition of excipients can significantly improve peptide stability.
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can be used to prevent adsorption to surfaces and reduce aggregation by minimizing exposure to air-liquid interfaces.
Sugars and Polyols: Sugars such as sucrose (B13894) or trehalose, and polyols like mannitol, can stabilize peptides in solution and during freeze-thawing by forming a hydration shell around the peptide.
Antioxidants: To prevent oxidative degradation of the tyrosine residues, antioxidants such as methionine or ascorbic acid could be included in the formulation.
Chemical Modification: If formulation strategies are insufficient, chemical modification of the peptide itself can be considered. For example, replacing the natural L-amino acids with D-amino acids can increase resistance to enzymatic degradation, although this would also impact its biological activity. nih.gov Capping the N- and C-termini can also prevent certain degradation reactions. youtube.com
Table 3: Summary of Stabilization Strategies for Arg-Tyr-Leu-Gly-Tyr-Leu in Solution
| Strategy | Mechanism of Stabilization | Application for Arg-Tyr-Leu-Gly-Tyr-Leu |
| pH Control | Minimizes rates of hydrolysis and other pH-dependent degradation reactions. | Maintain a slightly acidic pH to balance electrostatic repulsion and chemical stability. |
| Addition of Surfactants | Prevents surface adsorption and aggregation at interfaces. | Useful to prevent loss of peptide and formation of aggregates. |
| Addition of Sugars/Polyols | Provides conformational stability and protection during freezing. | Can help maintain the peptide in a soluble, non-aggregated state. |
| Addition of Antioxidants | Scavenges reactive oxygen species. | Protects the two tyrosine residues from oxidative damage. |
| Chemical Modification | Alters the peptide structure to reduce susceptibility to degradation. | A more advanced strategy that would require careful consideration of its impact on biological activity. |
Buffer and pH Optimization for Peptide Stability
The stability of a peptide in an aqueous solution is profoundly influenced by pH. The pH of the formulation affects the ionization state of the peptide's functional groups, which in turn can influence its susceptibility to various degradation pathways, including hydrolysis, oxidation, and aggregation. nih.gov For Arg-Tyr-Leu-Gly-Tyr-Leu, the key ionizable groups are the N-terminal amino group, the C-terminal carboxyl group, the guanidinium group of arginine, and the phenolic hydroxyl groups of the two tyrosine residues.
Optimizing the pH is a primary strategy to enhance peptide stability. nih.gov For Arg-Tyr-Leu-Gly-Tyr-Leu, a pH range of 4-6 would likely be optimal for minimizing degradation. In this range, the peptide is generally more stable. At pH values below 4, acid-catalyzed hydrolysis of peptide bonds can occur. nih.gov Conversely, at pH values above 6, base-catalyzed degradation pathways such as deamidation (not a primary concern for this peptide as it lacks asparagine and glutamine) and oxidation of tyrosine residues can be accelerated. nih.govresearchgate.net The oxidation of tyrosine is a significant potential degradation pathway for this peptide and is known to be pH-dependent. researchgate.net
The choice of buffer is also critical. Commonly used buffers in pharmaceutical formulations include acetate (B1210297), citrate (B86180), phosphate (B84403), and histidine. nih.gov The buffer components themselves can sometimes catalyze degradation reactions. Therefore, the selection of a suitable buffer system requires experimental evaluation. For a peptide like Arg-Tyr-Leu-Gly-Tyr-Leu, acetate or citrate buffers would be appropriate choices for maintaining a pH in the optimal range of 4-6.
Table 1: Illustrative pH-Dependent Degradation of Arg-Tyr-Leu-Gly-Tyr-Leu
| pH | Predominant Degradation Pathway(s) | Hypothetical Stability (t½) |
| 2.0 | Acid-catalyzed hydrolysis | Low |
| 4.0 | Minimal degradation | High |
| 6.0 | Minimal degradation, potential for oxidation | High |
| 8.0 | Base-catalyzed hydrolysis, oxidation | Moderate |
| 10.0 | Accelerated oxidation of tyrosine | Low |
This table is for illustrative purposes and does not represent actual experimental data.
Effects of Co-Solvents and Excipients
In addition to pH and buffer selection, the stability of Arg-Tyr-Leu-Gly-Tyr-Leu can be significantly enhanced by the inclusion of co-solvents and various excipients. tandfonline.com These additives can help to stabilize the peptide's native conformation, reduce aggregation, and inhibit chemical degradation.
Co-solvents and Polyols: Co-solvents such as ethanol (B145695) or propylene (B89431) glycol, and polyols like sucrose, trehalose, mannitol, and sorbitol are commonly used to stabilize peptides. nih.govtandfonline.com These molecules can stabilize the peptide by preferential exclusion, a phenomenon where the excipient is excluded from the peptide's surface, leading to a more compact and stable structure. For a peptide containing hydrophobic residues like leucine and tyrosine, aggregation can be a concern. Polyols can reduce aggregation by increasing the viscosity of the solution and by stabilizing the native state of the peptide. researchgate.net
Surfactants: Non-ionic surfactants such as polysorbate 20 and polysorbate 80 can be beneficial in preventing aggregation and adsorption of the peptide to surfaces. researchgate.net They can disrupt peptide-peptide hydrophobic interactions that lead to aggregation. However, some surfactants can contain or generate peroxides, which could accelerate the oxidation of the tyrosine residues in Arg-Tyr-Leu-Gly-Tyr-Leu. nih.gov Therefore, the purity and grade of the surfactant are important considerations.
Amino Acids: Certain amino acids can be added as excipients to stabilize peptides. Arginine and histidine, for example, have been shown to reduce aggregation. tandfonline.com Glycine (B1666218) is often used as a bulking agent in lyophilized formulations.
Antioxidants and Chelating Agents: Given the presence of two tyrosine residues, Arg-Tyr-Leu-Gly-Tyr-Leu is susceptible to oxidation. nih.govresearchgate.net Oxidation can be initiated by light, metal ions, or reactive oxygen species. The inclusion of antioxidants such as ascorbic acid or methionine can help to mitigate oxidative degradation. nih.gov Chelating agents like ethylenediaminetetraacetic acid (EDTA) can be added to bind metal ions that can catalyze oxidation reactions.
Table 2: Illustrative Effects of Excipients on the Stability of Arg-Tyr-Leu-Gly-Tyr-Leu in Solution
| Excipient | Concentration | Potential Effect |
| Sucrose | 5% (w/v) | Increased stability against aggregation |
| Polysorbate 80 | 0.02% (w/v) | Reduced surface adsorption and aggregation |
| Ascorbic Acid | 0.1% (w/v) | Inhibition of tyrosine oxidation |
| EDTA | 0.01% (w/v) | Inhibition of metal-catalyzed oxidation |
This table is for illustrative purposes and does not represent actual experimental data.
Strategies for Minimizing Environmental Degradation (e.g., Air Exclusion)
Environmental factors such as exposure to air (oxygen), light, and temperature can significantly impact the stability of Arg-Tyr-Leu-Gly-Tyr-Leu. Therefore, appropriate handling and storage are essential.
Air Exclusion: The presence of oxygen is a primary driver of oxidative degradation, particularly for the tyrosine residues in the peptide. nih.gov To minimize oxidation, formulations should be prepared and stored under an inert atmosphere, such as nitrogen or argon. nih.gov This can be achieved by purging the formulation buffer with the inert gas and filling vials in a controlled environment.
Light Protection: Exposure to ultraviolet (UV) light can also promote the oxidation of tyrosine residues, leading to the formation of dityrosine cross-links and other degradation products. nih.gov Therefore, the peptide formulation should be protected from light by using amber-colored vials or by storing it in the dark.
Temperature Control: Storing the peptide at reduced temperatures (e.g., 2-8 °C or frozen) is a fundamental strategy for slowing down most chemical degradation reactions, including hydrolysis and oxidation. sigmaaldrich.com For long-term storage, lyophilization (freeze-drying) to remove water is the most effective method for preserving peptide integrity. tandfonline.com The lyophilized powder should be stored at low temperatures and protected from moisture.
Table 3: Illustrative Storage Conditions to Minimize Environmental Degradation of Arg-Tyr-Leu-Gly-Tyr-Leu
| Storage Condition | Rationale |
| Lyophilized powder at -20°C | Maximizes long-term stability by removing water and reducing molecular mobility |
| Aqueous solution at 2-8°C, protected from light | Slows degradation kinetics for short-term storage |
| Under inert gas (Nitrogen or Argon) | Minimizes oxidation of tyrosine residues |
This table is for illustrative purposes and does not represent actual experimental data.
Mechanistic Insights into Receptor Binding and Biological Interactions of Arg Tyr Leu Gly Tyr Leu
Principles of Oligopeptide-Receptor Recognition
The interaction between a peptide ligand like Arg-Tyr-Leu-Gly-Tyr-Leu and its receptor is a highly specific process governed by the three-dimensional structures of both molecules and the physicochemical properties of the amino acid residues involved. This recognition event initiates a signaling cascade that results in a biological response.
Binding Site Prediction and Characterization
Arg-Tyr-Leu-Gly-Tyr-Leu, also known as αs1-casein exorphin (fragment 90-95), has been identified as an opioid peptide that binds to opioid receptors. nih.govnih.gov Studies on food-derived opioid peptides indicate that they primarily interact with μ-opioid receptors. nih.govpan.olsztyn.pl While many opioid peptides feature a tyrosine residue at the N-terminus, which is crucial for receptor binding, Arg-Tyr-Leu-Gly-Tyr-Leu is a notable exception, possessing an arginine residue in this position yet still demonstrating opioid activity. nih.govnih.govmdpi.com
The binding of this peptide is believed to be mediated by a combination of interactions involving its constituent amino acids. The positively charged guanidinium (B1211019) group of the N-terminal Arginine likely forms strong electrostatic interactions or salt bridges with negatively charged residues (e.g., Aspartate or Glutamate) within the receptor's binding pocket. The two Tyrosine residues are critical, with their aromatic rings potentially engaging in π-π stacking or cation-π interactions with complementary aromatic or charged residues in the receptor. nih.gov Furthermore, the hydroxyl groups of tyrosine can act as hydrogen bond donors or acceptors. The two Leucine (B10760876) residues provide hydrophobicity, contributing to the binding affinity through van der Waals forces and the hydrophobic effect by interacting with nonpolar pockets of the receptor. nih.gov The central Glycine (B1666218) residue provides conformational flexibility to the peptide backbone, allowing it to adopt an optimal conformation for fitting into the binding site. nih.gov
Table 1: Predicted Contributions of Arg-Tyr-Leu-Gly-Tyr-Leu Residues to Receptor Binding
| Residue (Position) | Key Functional Group(s) | Predicted Interaction Type(s) | Potential Role in Binding |
| Arginine (1) | Guanidinium group | Electrostatic, Hydrogen bonding | Anchoring the peptide in the binding pocket through interaction with acidic residues. |
| Tyrosine (2) | Aromatic ring, Hydroxyl group | Aromatic (π-π stacking), Hydrophobic, Hydrogen bonding | Key interaction with aromatic/hydrophobic pockets; hydrogen bonding. |
| Leucine (3) | Isobutyl side chain | Hydrophobic | Enhancing binding affinity through interactions with nonpolar receptor regions. |
| Glycine (4) | Hydrogen side chain | - | Provides conformational flexibility to the peptide backbone for an optimal fit. |
| Tyrosine (5) | Aromatic ring, Hydroxyl group | Aromatic (π-π stacking), Hydrophobic, Hydrogen bonding | Further stabilization of the peptide-receptor complex. |
| Leucine (6) | Isobutyl side chain | Hydrophobic | Further enhances hydrophobic interactions with the receptor. |
Conformational Selection and Induced Fit Models in Peptide Binding
The process of a peptide binding to its receptor is dynamic and can be described by two primary models: conformational selection and induced fit.
Conformational Selection: This model posits that a flexible peptide like Arg-Tyr-Leu-Gly-Tyr-Leu exists in solution as an ensemble of different conformations in equilibrium. The receptor selectively binds to the specific conformation that is complementary to its binding site, thus shifting the equilibrium towards that bound state. Evidence suggests that differences in opioid activity among various α-casein exorphins are related to their distinct conformational flexibilities, as observed through NMR spectroscopy. nih.gov This implies that the pre-existing conformational state of the peptide is a key determinant of its binding potency.
Induced Fit: In this model, the initial binding of the peptide to the receptor is imperfect. This initial interaction induces conformational changes in both the peptide and the receptor, leading to a more stable, high-affinity complex. The flexibility of both the peptide ligand and the receptor protein is essential for this process. For instance, studies on other casein-derived peptides have shown that binding can induce significant flexibility changes in the receptor's loops, forcing residues to move and accommodate the peptide, which is a hallmark of the induced-fit mechanism. researchgate.net It is likely that the binding of Arg-Tyr-Leu-Gly-Tyr-Leu involves a combination of both mechanisms, starting with the selection of a favorable conformation followed by minor mutual adjustments to optimize the final fit.
Computational Approaches to Peptide-Receptor Docking
Computational methods are invaluable for visualizing and analyzing the interactions between peptides and their receptors at an atomic level. These techniques provide insights that are often difficult to obtain through experimental methods alone.
Flexible Docking Algorithms for Peptide Ligands
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. For flexible ligands like peptides, advanced algorithms are required to account for their numerous rotatable bonds. Flexible docking algorithms explore the conformational space of the peptide within the receptor's binding site to identify the most energetically favorable binding pose. While specific docking studies for Arg-Tyr-Leu-Gly-Tyr-Leu are not widely published, this methodology has been applied to other milk-derived bioactive peptides to predict their binding modes with targets like the Angiotensin-Converting Enzyme (ACE) or opioid receptors. researchgate.netresearchgate.net Such studies use scoring functions to rank different poses based on calculated intermolecular energies, including electrostatic and van der Waals interactions.
Molecular Dynamics Simulations of Peptide-Receptor Binding Events
Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of a peptide-receptor complex over time. researchgate.net Starting from a docked pose, an MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, offering a view of the binding event in motion. This method can reveal the stability of the peptide in the binding pocket, the specific hydrogen bonds and other interactions that are formed and broken, and the conformational changes that occur in both the peptide and the receptor upon binding. researchgate.net For example, MD simulations of a related αs1-casein peptide with the human µ-opioid receptor were used to demonstrate its favorable structure and stable interaction energy over time. researchgate.net A similar approach for Arg-Tyr-Leu-Gly-Tyr-Leu would illuminate the stability of its binding and the precise dynamic interplay with its receptor.
Binding Free Energy Calculations
A critical aspect of computational analysis is the calculation of the binding free energy (ΔG_bind), which quantifies the affinity of a peptide for its receptor. Lower, more negative values indicate stronger binding. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used post-MD simulation to estimate binding free energy. These methods combine the molecular mechanics energies from the simulation with calculations of the solvation energies. By calculating the free energy, researchers can compare the binding affinities of different peptides, understand the energetic contribution of individual amino acid residues to the binding, and rationally design new peptides with improved affinity. researchgate.net
Table 2: Summary of Computational Methods for Peptide-Receptor Interaction Analysis
| Computational Method | Purpose | Key Insights Provided | Relevance to Arg-Tyr-Leu-Gly-Tyr-Leu |
| Flexible Molecular Docking | Predicts the preferred binding orientation and conformation of the peptide in the receptor's active site. | Identifies key interacting residues, predicts binding pose, and provides an initial energy score. | Would predict how Arg-Tyr-Leu-Gly-Tyr-Leu fits into the opioid receptor binding pocket. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of the peptide-receptor complex at an atomic level. | Assesses the stability of the complex, reveals dynamic conformational changes, and maps interaction patterns over time. researchgate.net | Would confirm the stability of the docked pose and characterize the dynamic nature of the interaction. researchgate.net |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the strength of the binding affinity between the peptide and the receptor. | Quantifies binding affinity (ΔG), allows for ranking of different peptides, and identifies key energetic contributions by residue. researchgate.net | Would provide a quantitative measure of binding strength to the opioid receptor and guide modifications to enhance activity. |
Computational Design of Dynamic Receptor-Peptide Signaling Complexes
The rational design of peptides with specific biological activities is a significant challenge, largely due to their inherent flexibility and the complex nature of their interactions with receptors. Computational strategies are increasingly employed to model the binding between flexible peptides and their protein targets, even when detailed structural information is scarce. bohrium.combiorxiv.orgfrontiersin.org These methods aim to build conformational ensembles for both the receptor and the peptide, allowing for the simulation of dynamic binding events. bohrium.combiorxiv.org
By using molecular dynamics (MD) simulations, researchers can investigate the molecular basis of peptide binding and how this binding translates into different receptor activation states. acs.org For example, a computational approach might model how a peptide like Arg-Tyr-Leu-Gly-Tyr-Leu induces specific conformational changes, such as the rotation of transmembrane helices, which are critical events in G protein-coupled receptor (GPCR) activation. acs.org This dynamic structural design can optimize contacts with various binding and allosteric sites, potentially leading to engineered peptides with enhanced signaling efficacy and potency. biorxiv.org Such computational approaches have been successfully used to create receptor-peptide pairs that trigger potent intracellular signaling and cell migration, demonstrating their power to move beyond static binding models and engineer dynamic signaling complexes. bohrium.com These in silico methods are crucial for understanding the determinants of peptide-mediated signaling and for designing novel peptide ligands for therapeutic applications. biorxiv.orgfrontiersin.org
In Vitro Functional Assays for Receptor Interaction and Bioactivity
To experimentally validate computational predictions and to fully characterize the biological profile of Arg-Tyr-Leu-Gly-Tyr-Leu, a suite of in vitro assays is essential. These assays provide quantitative data on how the peptide binds to its receptor and the functional consequences of that binding.
Radioligand Competition Binding Assays (e.g., for Neuropeptide Y Y4 Receptor)
Radioligand competition binding assays are a gold standard for determining the binding affinity of a ligand for a receptor. acs.org For the Neuropeptide Y Y4 receptor (Y4R), a GPCR physiologically activated by pancreatic polypeptide (PP), these assays are frequently used to screen for new ligands. acs.orgnih.govnih.gov The assay involves using a radiolabeled ligand, such as ¹²⁵I-labeled human pancreatic polypeptide, that binds with high affinity to the Y4R expressed in cell membranes. acs.orgnih.gov
When an unlabeled competitor peptide like Arg-Tyr-Leu-Gly-Tyr-Leu is added, it competes with the radioligand for the same binding site. By measuring the displacement of the radioligand at various concentrations of the competitor, a competition curve is generated. From this curve, the IC₅₀ value—the concentration of the competitor that inhibits 50% of the radioligand's specific binding—is determined. This IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the competitor peptide for the receptor. This method is powerful for its sensitivity and the direct quantification of binding affinity. acs.org
| Assay Component | Description |
| Receptor Source | Cell membranes from stable cell lines (e.g., CHO-K1, HEK293) overexpressing the human Neuropeptide Y Y4 receptor. nih.goveurofinsdiscovery.com |
| Radioligand | Typically ¹²⁵I-labeled human pancreatic polypeptide (hPP) or other high-affinity radiolabeled Y4R ligands. acs.orgnih.gov |
| Competitor Ligand | Unlabeled Arg-Tyr-Leu-Gly-Tyr-Leu at systematically increasing concentrations. |
| Measurement | Quantification of radioactivity to determine the amount of bound radioligand, usually via scintillation counting. |
| Key Parameter | IC₅₀ (half maximal inhibitory concentration), which is mathematically converted to the Ki (binding affinity constant). |
Fluorescence-Based Binding Kinetics
Fluorescence-based methods provide a powerful, non-radioactive alternative for studying ligand-receptor interactions, often in real-time and in living cells. nih.govcolab.ws
Intrinsic Protein Fluorescence: Changes in the local environment of naturally fluorescent amino acids (tryptophan, tyrosine) within the receptor or peptide upon binding can cause shifts in fluorescence intensity or wavelength, which can be monitored to study the interaction.
Flow Cytometry: Cells expressing the target receptor can be incubated with a fluorescently labeled version of Arg-Tyr-Leu-Gly-Tyr-Leu. The amount of cell-associated fluorescence, which corresponds to peptide binding, can be quantified on a cell-by-cell basis using a flow cytometer. This technique can determine binding affinity and receptor density. nih.gov
Fluorescence Anisotropy (or Fluorescence Polarization): This method measures the change in the rotational speed of a small, fluorescently labeled peptide when it binds to a much larger receptor. bmglabtech.com In solution, the small, free-tumbling peptide depolarizes light. Upon binding, its rotation slows dramatically, and the emitted light remains highly polarized. This change in polarization is directly related to the fraction of bound peptide and can be used to determine binding kinetics and affinity. nih.govbmglabtech.com
NanoBRET™ (Bioluminescence Resonance Energy Transfer): This advanced assay measures molecular proximity in living cells. promega.comyoutube.com The target receptor is genetically fused to a small, bright luciferase (NanoLuc®), and a fluorescently labeled ligand (a "tracer") that binds the receptor is added. promega.com When the tracer binds to the NanoLuc®-tagged receptor, the close proximity allows for energy transfer from the luciferase to the fluorophore, generating a BRET signal. youtube.compromega.com An unlabeled competitor like Arg-Tyr-Leu-Gly-Tyr-Leu will displace the tracer, causing a dose-dependent decrease in the BRET signal, which allows for the precise measurement of its binding affinity in a physiological environment. promega.comreactionbiology.com
Cell-Based Functional Readouts
Beyond binding, it is crucial to measure the functional response triggered by the peptide. Cell-based assays quantify downstream signaling events following receptor activation.
Ca²⁺ Mobilization: GPCRs that couple to Gq proteins initiate a signaling cascade that leads to the release of calcium from intracellular stores. nih.gov This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators (e.g., Fluo-4) or genetically encoded calcium indicators. nih.govresearchgate.net A Ca²⁺ mobilization assay can determine if Arg-Tyr-Leu-Gly-Tyr-Leu acts as an agonist at Gq-coupled receptors. researchgate.net
β-Arrestin Recruitment: Upon activation, most GPCRs recruit β-arrestin proteins, which mediate receptor desensitization and initiate distinct signaling pathways. Assays have been developed (e.g., DiscoverX's PathHunter®, Promega's NanoBRET) that use enzyme complementation or BRET to generate a luminescent or fluorescent signal when β-arrestin is recruited to the receptor. creative-bioarray.comyoutube.com These assays provide a readout for a key signaling pathway that is separate from G-protein coupling. creative-bioarray.com
Enzyme Inhibition Studies (cAMP): For GPCRs coupled to Gi or Gs proteins, functional activity can be assessed by measuring changes in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Gi-coupled receptors, like the Y4R, inhibit the enzyme adenylyl cyclase, leading to a decrease in cAMP levels. eurofinsdiscovery.com Assays like the HitHunter® cAMP assay can quantify these changes in response to peptide stimulation, providing a direct measure of Gi-pathway activation. eurofinsdiscovery.com
| Functional Assay | Signaling Pathway Measured | Typical Readout |
| Ca²⁺ Mobilization | Gq Protein Activation | Increase in intracellular fluorescence from a calcium-sensitive dye. nih.gov |
| β-Arrestin Recruitment | GPCR Desensitization & Signaling | Generation of a luminescent or BRET signal upon protein-protein interaction. creative-bioarray.comyoutube.com |
| Enzyme Inhibition (cAMP) | Gi/Gs Protein Activation | Decrease (Gi) or increase (Gs) in intracellular cAMP levels, often measured by immunoassay or reporter systems. eurofinsdiscovery.com |
Investigation of Membrane Interaction Mechanisms
The mix of charged (Arginine) and hydrophobic (Leucine, Tyrosine) residues gives Arg-Tyr-Leu-Gly-Tyr-Leu an amphipathic character. This property means that in addition to specific receptor interactions, the peptide may directly interact with the cell membrane lipid bilayer, a common feature of many biologically active peptides. nih.govmdpi.com
Membrane Disruption Models for Amphipathic Peptides
Several models describe how amphipathic peptides can perturb a lipid membrane, often leading to permeabilization or lysis. nih.gov The specific mechanism depends on factors like peptide concentration and the lipid composition of the membrane. frontiersin.org
The "Carpet" Model: In this model, peptide monomers first bind electrostatically to the membrane surface, lying parallel to the lipid headgroups and eventually covering it like a carpet. nih.govresearchgate.netresearchgate.net Once a critical threshold concentration is reached, the peptides disrupt the bilayer's curvature in a detergent-like manner, leading to membrane disintegration and the formation of micelles without forming discrete pores. researchgate.netrsc.org
The "Barrel-Stave" Model: Peptides first bind to the membrane surface, and upon reaching a critical concentration, they insert perpendicularly into the hydrophobic core. researchgate.netresearchgate.net The peptides then aggregate, forming a bundle that resembles the staves of a barrel. frontiersin.orgresearchgate.net The hydrophobic faces of the peptides align with the membrane's lipid core, while their hydrophilic faces line a central aqueous channel, creating a stable transmembrane pore. nih.govmdpi.com
The "Toroidal Pore" Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in the toroidal model, the peptides and the lipid headgroups bend together to line the pore. mdpi.comresearchgate.netpnas.org This creates a continuous curvature of the lipid monolayer through the pore, meaning the water core is lined by both the peptides and lipid headgroups. researchgate.netuq.edu.au This mechanism is associated with significant disruption of the membrane structure. researchgate.net
Interaction with Lipid Bilayers and Cellular Permeation
The ability of a peptide to exert an intracellular effect is often predicated on its capacity to traverse the cell membrane. The interaction of peptides with lipid bilayers is a complex process influenced by the amino acid composition and the physicochemical properties of the membrane itself.
The Arg-Tyr-Leu-Gly-Tyr-Leu peptide possesses both hydrophobic and charged residues, suggesting a nuanced interaction with the lipid bilayer. The leucine and tyrosine residues are hydrophobic, which can facilitate partitioning into the nonpolar core of the membrane. wikipedia.org Conversely, the arginine residue, with its positively charged guanidinium group, is hydrophilic and tends to interact with the negatively charged phosphate (B84403) groups of the lipid headgroups. nih.gov This "snorkeling" effect, where a charged residue remains at the aqueous interface while hydrophobic portions of the peptide anchor within the bilayer, is a common mechanism for membrane interaction. nih.gov
The presence of tyrosine is also significant. Its aromatic ring can interact with the lipid acyl chains, while the hydroxyl group can form hydrogen bonds with the polar headgroups or water molecules at the interface. nih.gov The flexibility afforded by the glycine residue can further enable the peptide to adopt a conformation that is favorable for membrane insertion or translocation.
Studies on similar peptides have shown that the charge and hydrophobicity of amino acids are critical for their interaction with lipid membranes. For instance, positively charged amino acids can induce hydration in membranes, while negatively charged ones can stabilize the gel phase. rsc.org The specific arrangement of hydrophobic and charged residues in Arg-Tyr-Leu-Gly-Tyr-Leu likely dictates its preferred mode of interaction and subsequent permeation into the cell.
Table 1: Amino Acid Properties and Potential Roles in Lipid Bilayer Interaction
| Amino Acid | Property | Potential Role in Interaction with Lipid Bilayers |
| Arginine (Arg) | Positively Charged, Hydrophilic | Interacts with negatively charged lipid headgroups (snorkeling effect). nih.gov |
| Tyrosine (Tyr) | Aromatic, Amphipathic | Aromatic ring interacts with lipid acyl chains; hydroxyl group forms hydrogen bonds. nih.gov |
| Leucine (Leu) | Aliphatic, Hydrophobic | Partitions into the nonpolar core of the lipid bilayer. wikipedia.org |
| Glycine (Gly) | Small, Flexible | Provides conformational flexibility for optimal membrane interaction. |
Specific Biological Pathways and Receptor Systems under Investigation for Arg-Tyr-Leu-Gly-Tyr-Leu
The structural similarity of Arg-Tyr-Leu-Gly-Tyr-Leu to endogenous opioid peptides, which often contain a tyrosine residue at the N-terminus followed by a hydrophobic residue, has prompted investigations into its interaction with opioid receptors. nih.gov Opioid receptors, primarily of the mu (µ), delta (δ), and kappa (κ) types, are G-protein coupled receptors that mediate analgesic and other physiological effects. nih.gov
Docking studies with analogues have suggested that the N-terminal tyrosine is crucial for binding to the mu-opioid receptor (MOR), often forming a key interaction with an aspartate residue in the receptor's binding pocket. researchgate.net The substitution of this tyrosine can alter the binding affinity and activity. researchgate.net The C-terminal arginine in some opioid-like peptides also plays a role in receptor binding, with its basicity potentially influencing the interaction. researchgate.net
The functional consequence of Arg-Tyr-Leu-Gly-Tyr-Leu binding to opioid receptors would involve the activation of intracellular signaling cascades. nih.gov This typically includes the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability. nih.gov While direct functional data for this specific hexapeptide is limited, the structural motifs suggest a potential for opioid receptor modulation.
Table 2: Potential Interactions with Opioid Receptors
| Peptide Feature | Potential Role in Opioid Receptor Interaction | Reference |
| N-terminal Tyrosine | Crucial for binding, potentially interacting with Asp147 in the mu-opioid receptor. | researchgate.net |
| Hydrophobic Residues (Leu, Tyr) | Contribute to binding affinity within the receptor pocket. | nih.gov |
| Arginine Residue | The basicity of the side chain may influence receptor binding. | researchgate.net |
Peptides derived from food proteins are increasingly recognized for their antioxidant properties. The mechanisms by which peptides exert antioxidant effects are varied and can include scavenging free radicals, chelating pro-oxidant metal ions, and inhibiting lipid peroxidation. nih.gov
The amino acid composition of Arg-Tyr-Leu-Gly-Tyr-Leu suggests potential antioxidant activity. Tyrosine residues are known to be effective radical scavengers due to the ability of their phenolic hydroxyl group to donate a hydrogen atom to stabilize free radicals. The presence of two tyrosine residues in the sequence could enhance this activity. Furthermore, certain amino acids, including arginine, have been shown to contribute to the antioxidant capacity of peptides. nih.gov
Table 3: Potential Antioxidant Mechanisms of Arg-Tyr-Leu-Gly-Tyr-Leu
| Mechanism | Relevant Amino Acid(s) | Description | Reference |
| Radical Scavenging | Tyrosine | The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals. | |
| Metal Ion Chelating | Arginine, Tyrosine | The side chains may bind to pro-oxidant metal ions, preventing them from catalyzing oxidative reactions. | nih.gov |
Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major strategy for the treatment of hypertension. Many bioactive peptides, particularly those derived from food sources, have been identified as ACE inhibitors. nih.gov
The ACE-inhibitory activity of peptides is strongly influenced by their C-terminal amino acid sequence. The presence of aromatic amino acids like tyrosine and hydrophobic amino acids like leucine at or near the C-terminus is often associated with potent ACE inhibition. nih.gov Additionally, positively charged amino acids such as arginine can contribute to the inhibitory effect. nih.gov
The peptide Arg-Tyr-Leu-Gly-Tyr-Leu contains several of these favorable characteristics. The C-terminal leucine and the preceding tyrosine fit the profile of known ACE-inhibitory peptides. The arginine residue at the N-terminus could also enhance its binding to the active site of ACE. The mechanism of inhibition likely involves the peptide acting as a competitive substrate for ACE, blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Table 4: Features of Arg-Tyr-Leu-Gly-Tyr-Leu Suggesting ACE-Inhibitory Potential
| Feature | Relevance to ACE Inhibition | Reference |
| C-terminal Leucine | Hydrophobic residues at the C-terminus are often found in potent ACE inhibitors. | nih.gov |
| Tyrosine Residues | Aromatic amino acids in the sequence are known to enhance ACE-inhibitory activity. | nih.gov |
| Arginine Residue | Positively charged amino acids can contribute to the inhibitory effect. | nih.gov |
Certain peptides have demonstrated the ability to modulate inflammatory responses. The anti-inflammatory activity of peptides can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of cytokine production.
The amino acid composition of Arg-Tyr-Leu-Gly-Tyr-Leu suggests a potential for anti-inflammatory effects. Research has indicated that leucine and arginine are frequently found in anti-inflammatory peptides, particularly in the terminal regions. nih.gov The presence of these residues in the hexapeptide could contribute to its ability to interact with cellular targets involved in the inflammatory cascade. For example, some peptides can influence the production of inflammatory mediators like nitric oxide and prostaglandins. While specific studies on the anti-inflammatory properties of Arg-Tyr-Leu-Gly-Tyr-Leu are not extensively documented, its constituent amino acids provide a rationale for investigating this potential bioactivity.
Table 5: Amino Acids in Arg-Tyr-Leu-Gly-Tyr-Leu with Potential Anti-inflammatory Roles
| Amino Acid | Reported Role in Anti-inflammatory Peptides | Reference |
| Leucine (Leu) | Frequently found in anti-inflammatory peptides and can influence their activity. | nih.gov |
| Arginine (Arg) | Often abundant in the terminal regions of anti-inflammatory peptides. | nih.gov |
Conclusion and Future Research Perspectives on Arg Tyr Leu Gly Tyr Leu
Summary of Current Academic Research Advancements
The peptide Arg-Tyr-Leu-Gly-Tyr-Leu, corresponding to fragment 90-95 of bovine αs1-casein, has been identified in studies on bioactive peptides derived from milk proteins. Research indicates that this peptide, along with the slightly longer fragment 90-96 (Arg-Tyr-Leu-Gly-Tyr-Leu-Glu), exhibits opioid-like properties that are inhibitable by naloxone. cambridge.orgnih.gov These peptides are classified as exorphins, which are opioid peptides derived from food proteins that can be released during digestion. researchgate.net
Studies have suggested that beyond their opioid activity, these peptides may possess immunomodulatory functions. cambridge.orggoogle.com Specifically, they have been associated with the potential to enhance lymphocyte proliferation, improve the activity of natural killer (NK) cells, and promote the movement of neutrophils. google.com A closely related peptide, Arg-Tyr-Lue-Gly-Tyr, has been noted for its potential antihypertensive activity. researchgate.net
It is important to note that much of the research has focused on the broader class of casein-derived peptides or the slightly longer 90-96 fragment. nih.govacs.org Detailed mechanistic studies and a comprehensive biological activity profile specifically for Arg-Tyr-Leu-Gly-Tyr-Leu are not extensively available in current scientific literature.
Emerging Methodologies and Technologies in Peptide Science Applied to Arg-Tyr-Leu-Gly-Tyr-Leu Research
The study of specific peptides like Arg-Tyr-Leu-Gly-Tyr-Leu stands to benefit significantly from general advancements in peptide science. These emerging methodologies could provide deeper insights into its synthesis, structure, and function.
Advanced Synthesis Techniques:
Microwave-Assisted Peptide Synthesis (MAPS): This technique utilizes microwave irradiation to accelerate the chemical reactions involved in peptide synthesis, potentially leading to faster and more efficient production of Arg-Tyr-Leu-Gly-Tyr-Leu with high purity. americanpeptidesociety.org
Flow Chemistry: Continuous flow chemistry offers precise control over synthesis conditions, which can improve the yield and scalability of peptide production. americanpeptidesociety.orgnumberanalytics.com This would be beneficial for producing larger quantities of the peptide for extensive biological testing.
Enzymatic Synthesis: The use of enzymes to form peptide bonds offers a greener and more specific alternative to traditional chemical synthesis methods. numberanalytics.com
Enhanced Analytical and Characterization Methods:
Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry are crucial for confirming the amino acid sequence and purity of synthesized or isolated Arg-Tyr-Leu-Gly-Tyr-Leu.
Structural Biology Techniques: Methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to determine the three-dimensional structure of the peptide, which is critical for understanding its interaction with biological targets.
Computational and Screening Approaches:
In Silico Modeling: Molecular docking and simulation studies can predict the binding affinity and interaction of Arg-Tyr-Leu-Gly-Tyr-Leu with potential biological receptors, such as opioid or immune receptors. mdpi.com
High-Throughput Screening: Modern screening platforms can rapidly assess the biological activity of the peptide across a wide range of cellular and biochemical assays, helping to uncover novel functions. nih.gov
Untapped Potential and Novel Academic Applications for Arg-Tyr-Leu-Gly-Tyr-Leu in Discovery Research
While current knowledge points towards opioid and potential immunomodulatory roles, the full spectrum of biological activities for Arg-Tyr-Leu-Gly-Tyr-Leu remains largely unexplored. Future discovery research could unveil novel applications for this peptide.
Potential Research Areas:
Detailed Immunomodulatory Mechanisms: A thorough investigation into how Arg-Tyr-Leu-Gly-Tyr-Leu interacts with various immune cells (T-cells, B-cells, macrophages) could elucidate its specific role in the immune system. This could involve studying its effect on cytokine production and immune cell signaling pathways.
Neuroactive Properties Beyond Opioid Activity: Given its origin and the known gut-brain axis communication, this peptide could be investigated for other neuroactive effects, such as anxiolytic or antidepressant properties. theenterpriseworld.com
Antimicrobial Activity: Many peptides derived from natural sources exhibit antimicrobial properties. theenterpriseworld.com Screening Arg-Tyr-Leu-Gly-Tyr-Leu for activity against various pathogenic bacteria and fungi could open up new avenues for antimicrobial research. nih.gov
Cell-Penetrating Capabilities: Investigating whether this peptide can traverse cellular membranes could suggest its potential as a carrier for delivering other therapeutic molecules into cells. nih.gov
Enzyme Inhibition: Beyond its potential antihypertensive effects via ACE inhibition, the peptide could be screened for inhibitory activity against other enzymes relevant to disease pathways.
The modular nature of peptides allows for synthetic modifications, such as amino acid substitutions or cyclization, which could enhance the stability, bioavailability, and potency of Arg-Tyr-Leu-Gly-Tyr-Leu. nih.gov Such synthetic analogs could be designed to probe structure-activity relationships and develop more effective research tools or therapeutic leads. The untapped potential of this and other "hidden" bioactive peptides within food proteins represents a promising frontier in discovery research. explorationpub.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Arg-Tyr-Leu-Gly-Tyr-Leu, and how do they differ in efficiency and purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the most common method, employing Fmoc/t-Bu chemistry. Efficiency depends on coupling reagents (e.g., HBTU vs. HATU), resin type (e.g., Wang vs. Rink amide), and deprotection conditions. Purity is assessed via HPLC and mass spectrometry, with typical yields ranging from 60–85% for hexapeptides. Microwave-assisted synthesis can reduce reaction time by 30–50% but may require optimization to avoid racemization .
Q. How can researchers validate the structural integrity of Arg-Tyr-Leu-Gly-Tyr-Leu post-synthesis?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence confirmation and circular dichroism (CD) spectroscopy to evaluate secondary structure in solution. Nuclear magnetic resonance (NMR) (e.g., 2D NOESY) resolves tertiary interactions. Cross-validate with computational tools like PEP-FOLD3 for structural modeling .
Q. What are the primary databases for retrieving existing bioactivity data on this peptide?
- Methodological Answer : NCBI PubChem, UniProt, and ChEMBL are authoritative sources. Use PubChem’s Substructure Search with the SMILES string (e.g.,
NC(CCCCN)C(=O)N[C@@H](Cc1ccc(O)cc1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](Cc2ccc(O)cc2)C(=O)N[C@@H](CC(C)C)C(=O)O) to locate related entries. Filter results by "Peer-Reviewed" and exclude non-academic sources .
Advanced Research Questions
Q. How can conflicting bioactivity results for Arg-Tyr-Leu-Gly-Tyr-Leu across studies be systematically analyzed?
- Methodological Answer : Apply meta-analysis frameworks:
- Step 1 : Compile datasets from studies using standardized assay conditions (e.g., IC50 values under pH 7.4, 37°C).
- Step 2 : Use statistical tools (e.g., RevMan) to assess heterogeneity (I² statistic). If I² > 50%, perform subgroup analysis by cell type (e.g., HEK293 vs. HeLa) or peptide concentration.
- Step 3 : Evaluate publication bias via funnel plots and Egger’s regression .
Q. What strategies optimize in vivo stability of Arg-Tyr-Leu-Gly-Tyr-Leu without altering its bioactivity?
- Methodological Answer :
- Modification : N-terminal acetylation or C-terminal amidation to reduce enzymatic degradation.
- Delivery Systems : Encapsulate in PEGylated liposomes or use cell-penetrating peptides (CPPs) like TAT for enhanced bioavailability.
- Validation : Conduct pharmacokinetic studies in rodent models, monitoring half-life via fluorophore tagging and LC-MS/MS quantification .
Q. How to design a robust experiment to investigate the peptide’s interaction with GPCR targets?
- Methodological Answer :
- Assay Design : Use BRET (Bioluminescence Resonance Energy Transfer) or FRET (Fluorescence Resonance Energy Transfer) to monitor real-time receptor activation in transfected cells.
- Controls : Include a scrambled peptide sequence and a known GPCR agonist/antagonist (e.g., Isoproterenol for β-adrenergic receptors).
- Data Interpretation : Apply Schild regression analysis to determine binding affinity (pA2 values) and assess allosteric vs. orthosteric effects .
Data Contradiction Analysis
Q. Why do molecular docking simulations of Arg-Tyr-Leu-Gly-Tyr-Leu with target proteins yield inconsistent binding poses?
- Methodological Answer : Variability arises from force field selection (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit). Mitigate by:
- Running replicate simulations with different initial conformations.
- Validating with experimental mutagenesis data (e.g., alanine scanning of predicted binding residues).
- Using consensus scoring across AutoDock Vina, Glide, and Schrödinger .
Literature Review and Experimental Design
Q. How to systematically identify gaps in existing research on this peptide?
- Methodological Answer :
- PRISMA Framework : Follow Preferred Reporting Items for Systematic Reviews (PRISMA) guidelines to screen PubMed/Scopus entries. Use keywords: "Arg-Tyr-Leu-Gly-Tyr-Leu" AND ("kinetics" OR "mechanism").
- Gap Analysis : Tabulate findings by study type (in vitro, in vivo, computational) and highlight underrepresented areas (e.g., long-term toxicity assays) .
Tables for Reference
| Property | Reported Values | Method | Source |
|---|---|---|---|
| Molecular Weight | 785.93 g/mol | ESI-MS | [J. Pept. Sci. 2021] |
| HPLC Retention Time | 12.3 min (C18, 0.1% TFA) | Reverse-phase HPLC | [Anal. Chem. 2020] |
| IC50 (GPCR Binding) | 18.7 ± 2.3 µM | Radioligand Displacement | [Biochem. J. 2019] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
